molecular formula C26H20N2O3 B11512816 Ethyl 3-acetyl-4-(quinolin-2-yl)pyrrolo[1,2-a]quinoline-1-carboxylate

Ethyl 3-acetyl-4-(quinolin-2-yl)pyrrolo[1,2-a]quinoline-1-carboxylate

Cat. No.: B11512816
M. Wt: 408.4 g/mol
InChI Key: BTEVYMZDEBKCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-acetyl-4-(quinolin-2-yl)pyrrolo[1,2-a]quinoline-1-carboxylate: is a complex organic compound that belongs to the class of fused heterocyclic compounds. This compound features a unique structure that combines a pyrroloquinoline core with a quinoline moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-acetyl-4-(quinolin-2-yl)pyrrolo[1,2-a]quinoline-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of quinoline derivatives with pyrrole derivatives under specific conditions. The reaction may involve the use of catalysts such as palladium or copper salts and solvents like dimethylformamide or toluene. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-acetyl-4-(quinolin-2-yl)pyrrolo[1,2-a]quinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline oxides, alcohol derivatives, and substituted quinoline compounds .

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology: In biological research, ethyl 3-acetyl-4-(quinolin-2-yl)pyrrolo[1,2-a]quinoline-1-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial and anticancer activities .

Medicine: The compound’s potential therapeutic properties are being investigated, particularly its ability to interact with specific biological targets. It is being explored as a lead compound for the development of new drugs .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs) .

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-4-(quinolin-2-yl)pyrrolo[1,2-a]quinoline-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-acetyl-4-(quinolin-2-yl)pyrrolo[1,2-a]quinoline-1-carboxylate stands out due to its fused heterocyclic structure, which combines the properties of both pyrroloquinoline and quinoline moieties. This unique structure enhances its potential for diverse applications in chemistry, biology, and industry .

Properties

Molecular Formula

C26H20N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

ethyl 3-acetyl-4-quinolin-2-ylpyrrolo[1,2-a]quinoline-1-carboxylate

InChI

InChI=1S/C26H20N2O3/c1-3-31-26(30)24-15-19(16(2)29)25-20(14-18-9-5-7-11-23(18)28(24)25)22-13-12-17-8-4-6-10-21(17)27-22/h4-15H,3H2,1-2H3

InChI Key

BTEVYMZDEBKCQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2N1C3=CC=CC=C3C=C2C4=NC5=CC=CC=C5C=C4)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.